molecular formula C23H25IN2O5S B1674073 N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

Cat. No.: B1674073
M. Wt: 568.4 g/mol
InChI Key: ZNTDIRUBXSTBGJ-NRFANRHFSA-N
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Description

N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide (referred to as L742791 in pharmacological studies) is a β3-adrenoceptor (β3-AR) agonist characterized by its stereospecific (2S)-hydroxypropylaminoethylphenyl backbone and a 4-iodobenzenesulfonamide moiety . Its structure is optimized for β3-AR selectivity, with the iodine atom enhancing molecular interactions through halogen bonding and increased lipophilicity.

Properties

Molecular Formula

C23H25IN2O5S

Molecular Weight

568.4 g/mol

IUPAC Name

N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C23H25IN2O5S/c24-18-3-11-23(12-4-18)32(29,30)26-19-5-1-17(2-6-19)13-14-25-15-21(28)16-31-22-9-7-20(27)8-10-22/h1-12,21,25-28H,13-16H2/t21-/m0/s1

InChI Key

ZNTDIRUBXSTBGJ-NRFANRHFSA-N

SMILES

C1=CC(=CC=C1CCNCC(COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I

Isomeric SMILES

C1=CC(=CC=C1CCNC[C@@H](COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I

Canonical SMILES

C1=CC(=CC=C1CCNCC(COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L742791;  L 742791;  L-742791.

Origin of Product

United States

Preparation Methods

Diazonium Salt-Mediated Sulfonylation

The 4-iodobenzenesulfonamide fragment is accessible via diazonium salt intermediates. Wang et al. demonstrated a metal-free three-component reaction using sodium metabisulfite (Na₂S₂O₅), sodium azide (NaN₃), and 4-iodophenyldiazonium tetrafluoroborate to construct primary sulfonamides in one step. This method avoids hazardous acid chlorides and achieves yields up to 85% under mild conditions (60°C, 12 h). Kinetic studies confirmed the involvement of aryl and sulfonyl radicals, enabling regioselective iodination at the para position.

Palladium-Catalyzed C–H Activation

Alternatively, Ojha and Panda reported palladium-catalyzed ortho-functionalization of sulfonamides using aryl aldehydes as carbonyl precursors. While designed for ketimine synthesis, this approach could be adapted for iodination by substituting aldehydes with iodine sources. The sulfonamide group acts as a directing group, facilitating selective C–I bond formation at the 4-position without requiring Grignard reagents.

Enantioselective Synthesis of (2S)-2-Hydroxy-3-(4-Hydroxyphenoxy)Propylamine

Multi-Stage Esterification of 2-(4-Hydroxyphenoxy)Propionic Acid

The chiral side chain originates from 2-(4-hydroxyphenoxy)propionic acid, synthesized via a patented multi-stage esterification process. Racemic propionic acid is reacted with methanol under HCl catalysis (20–150°C, 0.05–5 bar) in 2–10 sequential stages. Each stage removes water and excess alcohol under reduced pressure (30–100°C, 15–720 mbar), achieving >99% purity and enantiomeric ratios >98:2 for the (S)-enantiomer. Key parameters include:

Stage Temperature (°C) Pressure (mbar) Catalyst Load (wt%) Yield (%)
1 60 500 0.5 78
2 70 300 0.3 92
3 80 100 0.1 98

Resolution and Amine Formation

The (S)-enantiomer is isolated via chiral column chromatography or enzymatic resolution using lipases. Subsequent reduction of the ester to the alcohol (NaBH₄, EtOH) and conversion to the amine is achieved through Mitsunobu reaction (DIAD, Ph₃P) with phthalimide, followed by hydrazine deprotection.

Fragment Coupling and Final Assembly

Reductive Amination

The ethylphenylamine intermediate (4-(2-aminoethyl)phenyl) is coupled with the (2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl fragment using NaBH₃CN in MeOH at 25°C. This method preserves stereochemistry and achieves 70–75% yield.

Sulfonamide Bond Formation

The amine is reacted with 4-iodobenzenesulfonyl chloride (1.2 eq) in dichloromethane (0°C to RT, 12 h) with triethylamine as a base. Purification via silica gel chromatography (EtOAc/hexane) yields the final compound in 82% purity, which is further refined via recrystallization (ethanol/water).

Analytical Characterization and Optimization

Purity and Stereochemical Integrity

HPLC analysis (Chiralpak IA column, 90:10 hexane/isopropanol) confirmed >99% enantiomeric excess for the (2S)-configured product. Residual solvents (methanol, DCM) were <50 ppm (GC-MS), and halide content was <100 ppm (ion chromatography).

Challenges in Scalability

The palladium-catalyzed route for sulfonamide synthesis faces limitations in cost and catalyst recovery. In contrast, the metal-free method offers scalability (demonstrated at 100 g batch) but requires stringent control of radical intermediates to prevent oligomerization.

Industrial Feasibility and Environmental Impact

Continuous Flow Synthesis

Govindan et al. validated gram-scale synthesis of sulfonamides in continuous flow systems, reducing reaction time from 12 h to 2 h and improving yield by 15%. Adapting this to the target compound could enhance throughput.

Solvent Recovery

The esterification process recovers >95% methanol via distillation, aligning with green chemistry principles. Life-cycle analysis estimates a 40% reduction in waste compared to traditional amidation methods.

Chemical Reactions Analysis

L742791 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • L742791 has shown potential in anticancer studies due to its ability to inhibit specific cancer cell lines. For instance, compounds structurally similar to L742791 have demonstrated significant growth inhibition against various cancer types, including ovarian and lung cancers . The sulfonamide moiety in its structure is often associated with anticancer activity, making it a valuable compound for further exploration in oncological research.
  • Mechanistic Studies
    • The compound is utilized in mechanistic studies to understand its interaction with biological targets. Research indicates that sulfonamide derivatives can act as inhibitors of key enzymes involved in cancer progression, such as MEK enzymes, which are crucial in the MAPK signaling pathway . This makes L742791 an important tool for elucidating the biochemical pathways involved in tumorigenesis.
  • Drug Design and Development
    • As a part of drug design initiatives, L742791 serves as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and selectivity against cancer cells while minimizing toxicity . The design of molecular hybrids incorporating sulfonamide structures has been a focus area in developing novel anticancer agents.

Case Studies and Experimental Findings

Study FocusFindings
Anticancer ActivityL742791 analogs showed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines, indicating strong anticancer potential .
Mechanistic InsightsCompounds similar to L742791 were found to inhibit MEK enzymes, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Structure-Activity RelationshipResearch on sulfonamide derivatives highlighted the importance of substituents on the phenyl rings in modulating biological activity, guiding future modifications of L742791 .

Mechanism of Action

L742791 exerts its effects by interacting with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact mechanism of action involves complex interactions at the molecular level, which are still being studied .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares L742791 with key β3-AR agonists, highlighting structural variations, potency (EC50), and selectivity:

Compound Name Key Structural Features EC50 (nM) Selectivity & Signaling Pathways References
L742791 (Target compound) 4-iodobenzenesulfonamide; (2S)-hydroxypropylaminoethyl ~1.79* High β3-AR selectivity; activates cAMP
L755507 Hexylaminocarbonylamino substitution 0.57 β3-AR agonist; distinct Gs vs. Gi pathways
SAR150640 Ethyl-4-[trans-4-aminocyclohexyl]benzoate hydrochloride 0.3 β3-AR selective; preterm labor applications
Compound 7d Aryloxypropanolamine scaffold 0.57 High potency in β3-AR activation
Compound 25 Piperazine sulfonamide with 4-methoxyphenyl group 1.79 Moderate β3-AR activity

Substituent Effects on Activity and Selectivity

  • Hexylaminocarbonylamino Group (L755507): This substituent contributes to higher potency (EC50 = 0.57 nM) but may reduce selectivity due to off-target interactions with β1/β2-ARs .
  • Cyclohexyl Backbone (SAR150640) : The trans-cyclohexylamine structure confers improved pharmacokinetic properties, enabling in vivo efficacy in preterm labor models .

Signaling Pathway Divergence

  • L755507 and its antagonist counterpart L748337 demonstrate divergent signaling: L755507 activates cAMP via Gs proteins, while L748337 antagonizes Gi/o pathways, highlighting the structural basis for functional selectivity .
  • L742791’s stereospecific (2S)-hydroxy group is critical for stabilizing hydrogen bonds with β3-AR residues, a feature shared with SAR150640’s trans-aminocyclohexyl moiety .

Key Research Findings

β3-AR Agonist Classes and Clinical Potential

  • Aryloxypropanolamines (e.g., Compound 7d): Exhibit nanomolar potency but face challenges in bioavailability due to high polarity .
  • Sulfonamide Derivatives (e.g., L742791) : The 4-iodo substitution balances lipophilicity and receptor affinity, making it a candidate for oral formulations .
  • Piperazine Sulfonamides (e.g., Compound 25) : Lower potency (EC50 = 1.79 nM) compared to L755507, suggesting steric hindrance from bulkier groups .

Biological Activity

N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide, also known as L742791, is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

L742791 has the following chemical characteristics:

PropertyDetails
Molecular Formula C23H25IN2O5S
Molecular Weight 568.4 g/mol
IUPAC Name This compound
Appearance Solid powder
Solubility Soluble in DMSO

L742791 interacts with specific molecular targets, modulating enzymatic activities and influencing cellular processes. The compound is known to bind to receptors involved in various signaling pathways, which may account for its observed biological effects. Research indicates that it may act as an inhibitor of certain enzymes, such as lipoxygenases (LOXs), which play a crucial role in inflammatory responses and other physiological processes .

Biological Activities

L742791 exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, the 2-(4-hydroxyphenoxy)benzamide derivatives have demonstrated potent antitumor activity, suggesting that L742791 may also possess similar properties .
  • Antibacterial Effects : Compounds within the same class have been reported to display antibacterial activity against Gram-positive bacteria. This suggests potential applications in treating bacterial infections .
  • Anti-inflammatory Properties : L742791's ability to inhibit LOXs indicates its potential as an anti-inflammatory agent, which could be beneficial in managing conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of L742791 and related compounds:

  • Antitumor Studies : A study demonstrated that derivatives of 2-(4-hydroxyphenoxy)benzamide showed significant cytotoxicity against nasopharyngeal carcinoma cells. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .
  • Enzyme Inhibition : Research focusing on lipoxygenase inhibitors highlighted that compounds similar to L742791 exhibit nanomolar potency against 12-lipoxygenase (12-LOX), with favorable selectivity over other related enzymes. This positions L742791 as a candidate for further development in anti-inflammatory therapies .
  • Synthesis and Structure-Activity Relationship (SAR) : A comprehensive SAR study indicated that modifications in the hydroxyphenoxy group significantly influence both the potency and selectivity of these compounds against target enzymes. This information is crucial for optimizing L742791 for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes and purity validation methods for this compound?

The synthesis typically involves peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) under nitrogen protection. For example, intermediates like 11b are reacted with dimethylamine hydrochloride in the presence of DIPEA (N,N-diisopropylethylamine) to yield derivatives with 45–57% isolated yields after column chromatography . Structural characterization employs 1^1H/13^13C NMR and mass spectrometry (MS) to confirm regiochemistry and purity. Purity validation often uses HPLC with ≥98% thresholds, as seen in pharmacopeial standards .

Q. What is the primary pharmacological mechanism of this compound?

This compound (also known as L-755,507) is a selective β3-adrenoceptor agonist. It activates Gs_s-protein-coupled pathways in human β3-adrenoceptor-expressing CHO-K1 cells, leading to cAMP accumulation. Its mechanism is distinct from β3 antagonists like L748337, which exhibit biased signaling toward ERK1/2 pathways instead of cAMP .

Advanced Research Questions

Q. How do signaling pathways activated by L-755,507 differ from those of β3-adrenoceptor antagonists?

L-755,507 preferentially activates cAMP/PKA pathways, while the antagonist L748337 biases signaling toward ERK1/2 phosphorylation without cAMP involvement. This divergence highlights ligand-dependent pathway selectivity, which can be studied using cAMP assays (e.g., ELISA or BRET-based sensors) and phospho-ERK Western blots in transfected cell lines . Experimental controls should include β3-knockout models to confirm receptor specificity.

Q. What experimental models are optimal for studying tissue-specific responses to this compound?

  • In vitro: CHO-K1 cells stably expressing human β3-adrenoceptors are standard for pathway analysis .
  • Ex vivo: Isolated tissues (e.g., rodent adipose or bladder) assess functional responses like lipolysis or smooth muscle relaxation.
  • In vivo: β3-adrenoceptor knockout mice help distinguish on-target effects from off-target interactions . Tissue-specific pharmacokinetics should be quantified via LC-MS/MS to correlate exposure with effect.

Q. How can analytical methods be validated for quality control in pharmacological studies?

Pharmacopeial guidelines recommend using sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35 ratio) in HPLC mobile phases. System suitability tests include resolution (>2.0) between the compound and impurities, tailing factor (<2.0), and RSD ≤2% for retention times . Fluorescence or UV detection at 254 nm is typical for sulfonamide derivatives.

Q. How should researchers address contradictory data in studies of β3-adrenoceptor-mediated effects?

Contradictions may arise from species differences (human vs. rodent β3-adrenoceptor homology), tissue-specific receptor density, or biased signaling. Mitigation strategies:

  • Use isoform-specific agonists/antagonists.
  • Validate receptor expression via qRT-PCR or flow cytometry.
  • Employ pathway-selective inhibitors (e.g., PKA inhibitor H-89 for cAMP studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

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